3-butyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-butyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel bioactive analogs bearing 1,2,4-oxadiazole rings demonstrate the compound's relevance in medicinal chemistry. Maftei et al. (2013) synthesized natural product analogs with antitumor activity, highlighting the potential of such structures in drug discovery (Maftei et al., 2013). Additionally, the efficient transformation of CO2 into quinazoline-2,4(1H,3H)-diones using ionic liquids emphasizes the compound's role in sustainable chemistry (Lu et al., 2014).
Green Chemistry Applications
The application of green chemistry principles is evident in the synthesis of quinazoline-2,4(1H,3H)-diones from CO2, showcasing an environmentally friendly approach to valuable chemical synthesis (Patil et al., 2009). This method's efficiency and the possibility of using ionic liquids as recyclable catalysts further underscore the compound's importance in promoting sustainable chemical processes.
Anticancer Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with quinazoline-2,4(1H,3H)-diones, indicates the potential of such compounds in cancer therapy. The study by Deady et al. (2003) reveals that these derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting the possible application of 3-butyl-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione in oncological research (Deady et al., 2003).
Properties
IUPAC Name |
3-butyl-1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-4-5-12-26-22(28)16-8-6-7-9-17(16)27(23(26)29)14-20-24-21(25-32-20)15-10-11-18(30-2)19(13-15)31-3/h6-11,13H,4-5,12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERPLLBXWPMGRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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